2-Ethoxyethylamine

Vue d'ensemble

Description

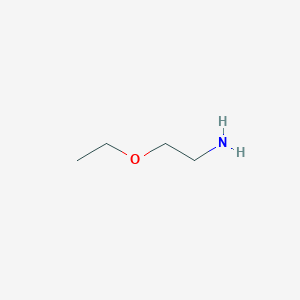

2-Ethoxyethylamine is an organic compound with the molecular formula C4H11NO. It is a colorless to almost colorless liquid with a characteristic amine odor. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both industrial and research settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethoxyethylamine can be synthesized through several methods. One common method involves the reaction of 2-ethoxyethanol with ammonia in the presence of a catalyst such as copper-cobalt on alumina-diatomite. The reaction is carried out under specific temperature and pressure conditions to ensure optimal yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous feeding of 2-ethoxyethanol, ammonia, and hydrogen into a preheater. The mixture is then vaporized and passed through a fixed-bed reactor containing the catalyst. The resulting product is condensed, cooled, and separated into gas and liquid phases to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethoxyethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethoxyacetaldehyde, while substitution reactions can produce various substituted amines .

Applications De Recherche Scientifique

Scientific Research Applications

2-Ethoxyethylamine serves multiple roles in scientific research, particularly in chemistry and biology. Below are the primary applications:

Organic Synthesis

This compound is utilized as a building block in the synthesis of various organic compounds. Its amine group allows it to participate in nucleophilic substitutions and other reactions, making it versatile for creating complex molecules.

Pharmaceutical Development

This compound acts as an intermediate in the synthesis of biologically active molecules and pharmaceuticals. It has been involved in the development of drugs targeting specific receptors, such as the P2Y2 receptor, which is implicated in diseases like cancer and pulmonary fibrosis .

CO2 Capture

Research has shown that this compound can be effective in amine-mediated CO2 capture processes. It demonstrates chemical stability in nonaqueous electrolytes, making it suitable for applications in carbon capture technologies .

Agrochemical Intermediate

As a pesticide herbicide intermediate, this compound is used in developing novel agrochemicals. Its preparation methods have been optimized for industrial production, enhancing its utility in agricultural applications .

Production of Dyes and Coatings

In industrial settings, this compound is employed in producing dyes, adhesives, and coatings. Its chemical properties allow it to function effectively as a solvent and reagent in these formulations.

Surfactants

The compound is also used in formulating surfactants and specialty chemicals due to its amphiphilic nature, which aids in reducing surface tension and enhancing solubility.

Case Study 1: P2Y2 Receptor Antagonists

A study focused on designing new P2Y2 receptor antagonists utilized this compound as a key component for synthesizing thiazole-based analogues. The modifications led to improved binding affinities for the receptor, indicating its potential role in drug development .

Case Study 2: CO2 Capture Efficiency

Research demonstrated that this compound could effectively capture CO2 under various conditions, showcasing its stability and efficiency in nonaqueous environments. This application is significant for developing sustainable carbon capture solutions .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of pharmaceuticals |

| Pharmaceutical Development | Intermediate for biologically active compounds | Targeting P2Y2 receptor |

| Agrochemical Intermediate | Used in developing herbicides and pesticides | Production of novel agrochemicals |

| CO2 Capture | Effective amine for capturing carbon dioxide | Carbon capture technologies |

| Industrial Chemicals | Production of dyes, adhesives, coatings | Formulation of surfactants |

Mécanisme D'action

The mechanism of action of 2-Ethoxyethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to various bioactive compounds, influencing metabolic pathways and cellular functions. Its amine group allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparaison Avec Des Composés Similaires

2-Methoxyethylamine: Similar in structure but with a methoxy group instead of an ethoxy group.

2-Propoxyethylamine: Contains a propoxy group, leading to different chemical properties and reactivity.

2-Butoxyethylamine: Features a butoxy group, which affects its solubility and reactivity.

Uniqueness: 2-Ethoxyethylamine is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethoxy group provides a specific set of chemical properties that differentiate it from other similar compounds, such as increased solubility in organic solvents and a distinct reactivity profile .

Activité Biologique

2-Ethoxyethylamine, an organic compound classified as an amine, has garnered interest in various fields of research due to its potential biological activity and interactions with biomolecules. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound (CAS Number: 110-76-9) features an ethoxy group attached to an ethyl chain linked to an amine group. The synthesis typically involves the reaction of ethylene oxide with ethanol to form 2-ethoxyethanol, which is then reacted with ethylamine under controlled conditions to yield the final product.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H11NO |

| Molecular Weight | 89.14 g/mol |

| Boiling Point | 132 °C |

| Melting Point | -55 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ethoxy group allows for hydrogen bonding, while the amine group acts as a nucleophile, facilitating various chemical reactions within biological systems .

Research indicates that this compound can influence several signaling pathways, particularly those involving P2Y receptors. For instance, it has been evaluated as a potential antagonist for the P2Y2 receptor, which plays a crucial role in inflammatory responses and cancer progression. In vitro studies demonstrated that modifications to the structure of this compound significantly enhanced its affinity for the P2Y2 receptor .

Antimicrobial Activity

Recent studies have identified this compound as a significant component in various plants with reported antimicrobial properties. For example, it was found in Pluchea ovalis, where it constituted approximately 26.46% of the extract and exhibited antibacterial activity against several strains . This suggests a potential application in developing natural antimicrobial agents.

Pharmacological Applications

A notable study focused on the design of new P2Y receptor antagonists utilizing derivatives of this compound. These compounds were tested for their ability to inhibit calcium mobilization in cells expressing the P2Y2 receptor. The results indicated that specific modifications to the this compound scaffold could lead to compounds with significantly improved receptor affinity and selectivity, thus holding promise for therapeutic applications in diseases characterized by chronic inflammation and cancer .

Table 2: Summary of Biological Studies Involving this compound

Safety and Toxicology

Despite its potential benefits, safety data indicate that this compound is flammable and corrosive. It can cause severe burns upon contact with skin or mucous membranes and may lead to respiratory issues if inhaled . Therefore, handling precautions are essential when working with this compound in laboratory settings.

Propriétés

IUPAC Name |

2-ethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-6-4-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGIOCZAQDIBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059392 | |

| Record name | Ethanamine, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-76-9 | |

| Record name | Ethoxyethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of 2-ethoxyethylamine in battery technology?

A1: Research shows that this compound plays a crucial role in lithium-carbon dioxide (Li-CO2) battery development. It acts as a mediator in CO2 capture and conversion, significantly enhancing the battery's discharge reaction. [] This is achieved through the chemisorption of this compound with CO2, facilitating electrochemical reduction at higher discharge potentials (approximately 2.9 V vs. Li/Li+) compared to physically dissolved CO2, which is inactive in the amine's absence. [] This process primarily forms solid-phase lithium carbonate (Li2CO3) and results in high discharge capacities exceeding 1000 mAh/g c. [] This highlights the potential of integrating CO2 capture chemistry with non-aqueous batteries for improved CO2 conversion reactions. [] You can find more details about this in the paper published by Zhou et al. (2014). []

Q2: How effective is this compound in the synthesis of this compound?

A2: Studies have demonstrated that a Cu-Co-Ru-Mg-Cr/Al2O3 catalyst, prepared via impregnation, effectively catalyzes the synthesis of this compound through the amination of 2-ethoxyethanol. [, , ] Under optimized reaction conditions, this method achieves a 93% conversion rate of 2-ethoxyethanol and a 95% selectivity for this compound. [, , ]

Q3: Can you explain the role of this compound in the study of ethanolamine-ammonia lyase?

A3: Researchers utilize this compound as a substrate to investigate the reaction mechanism of the enzyme ethanolamine-ammonia lyase. []

Q4: How does this compound contribute to the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes?

A4: this compound serves as a hydrophilic amine in the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes. It reacts with a precursor polysilsesquioxane, incorporating hydrophilic amino components that impart amphiphilic properties. [] The resulting polysilsesquioxane derivative exhibits thermoresponsive behavior, demonstrating a lower critical solution temperature in aqueous solutions and an upper critical solution temperature in nitromethane solutions. []

Q5: What is the significance of this compound in the development of myocardial perfusion imaging agents?

A5: this compound is a key component in the synthesis of bis(dimethoxypropylphosphinoethyl)-ethoxyethylamine (PNP5), a ligand used in the preparation of technetium-99m-labeled heterocomplexes for myocardial perfusion imaging. [] The hydrochloride salt of PNP5 is synthesized from this compound and 3-chloro-1-propanol in a multistep process. [] The resulting [99mTcN(PNP5)(DTC)]+ complex, where DTC represents dithiocarbamate, shows promising potential as a myocardial perfusion imaging agent. []

Q6: How does this compound contribute to research on respiratory mucosal immunity?

A6: In studies investigating the efficacy of nasal vaccines, researchers employed this compound to inactivate the Sendai virus. [] The this compound-inactivated vaccine demonstrated almost complete protection against respiratory infection in mice. [] This research highlights the potential of using amine-inactivated viruses for developing effective nasal vaccines. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.